Cas no 1189969-31-0 (3-Acetylthio-2-methylpropanoic Acid-d5)

3-Acetylthio-2-methylpropanoic Acid-d5 Chemical and Physical Properties
Names and Identifiers
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- 3-Acetylthio-2-methylpropanoic Acid-d5
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- Inchi: 1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/i1D2,3D2,4D
- InChI Key: VFVHNRJEYQGRGE-UZEBBDCZSA-N
- SMILES: C(O)(=O)C([2H])(C([2H])[2H])C([2H])([2H])SC(C)=O
3-Acetylthio-2-methylpropanoic Acid-d5 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-65265-10mg |
3-Acetylthio-2-methylpropanoic Acid-d5 |
1189969-31-0 | 10mg |
¥1160.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A188777-10mg |
3-Acetylthio-2-methylpropanoic Acid-d5 |
1189969-31-0 | 10mg |
¥1500.00 | 2023-09-15 | ||
TRC | A188777-10mg |
3-Acetylthio-2-methylpropanoic Acid-d5 |
1189969-31-0 | 10mg |
$ 173.00 | 2023-09-09 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874722-100mg |
3-Acetylthio-2-methylpropanoic Acid-d5 |
1189969-31-0 | BR | 100mg |
¥2,358.00 | 2022-09-29 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01122400-100mg |
3-(Acetylthio)-2-(methyl-d3)propanoic-3,3-d2 acid |
1189969-31-0 | 98% +98%atom%D | 100mg |
¥2227.0 | 2024-04-18 | |
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-65265-100mg |
3-Acetylthio-2-methylpropanoic Acid-d5 |
1189969-31-0 | 100mg |
¥9060.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A188777-100mg |
3-Acetylthio-2-methylpropanoic Acid-d5 |
1189969-31-0 | 100mg |
¥12000.00 | 2023-09-15 | ||
TRC | A188777-100mg |
3-Acetylthio-2-methylpropanoic Acid-d5 |
1189969-31-0 | 100mg |
$ 1344.00 | 2023-09-09 |
3-Acetylthio-2-methylpropanoic Acid-d5 Related Literature
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Xiaojun Wang,Lili Liu,Zhiqiang Niu Mater. Chem. Front., 2019,3, 1265-1279
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 3-Acetylthio-2-methylpropanoic Acid-d5
Introduction to 3-Acetylthio-2-methylpropanoic Acid-d5 (CAS No: 1189969-31-0)
3-Acetylthio-2-methylpropanoic Acid-d5 (CAS No: 1189969-31-0) is a deuterated derivative of 3-acetylthio-2-methylpropanoic acid, a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This isotopically labeled compound is particularly valuable for its applications in metabolic studies, drug metabolism research, and as a reference standard in analytical chemistry. The introduction of deuterium atoms into the molecular structure enhances the compound's stability and specificity, making it an indispensable tool for researchers aiming to elucidate complex biochemical pathways.
The molecular structure of 3-Acetylthio-2-methylpropanoic Acid-d5 consists of a carboxylic acid group, an acetylthio group, and a methyl-substituted propane backbone, with deuterium atoms replacing hydrogen atoms in specific positions. This modification not only improves the compound's suitability for NMR spectroscopy but also allows for more precise tracking of metabolic processes in vivo and in vitro. The compound's unique properties make it particularly useful for studying the kinetics and mechanisms of enzymatic reactions involving thiol-containing compounds.
In recent years, the demand for high-purity deuterated compounds has surged due to their critical role in drug development and biochemical research. 3-Acetylthio-2-methylpropanoic Acid-d5 exemplifies this trend, as it serves as a cornerstone for investigating the metabolic fate of drugs and endogenous metabolites. Its applications extend to the synthesis of labeled biomolecules, which are essential for understanding the bioavailability and pharmacokinetics of therapeutic agents. The compound's versatility has been leveraged in studies focusing on enzyme inhibition, substrate binding, and metabolic flux analysis.
One of the most compelling aspects of 3-Acetylthio-2-methylpropanoic Acid-d5 is its role in advancing our understanding of sulfur-containing metabolites. Sulfur compounds are ubiquitous in biological systems and play pivotal roles in various physiological processes. By incorporating deuterium atoms into these molecules, researchers can gain deeper insights into how sulfur-based metabolites are processed within cells. This has profound implications for developing new therapeutic strategies targeting sulfur metabolism disorders.
The compound has been extensively used in conjunction with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for high-resolution structural elucidation and dynamic studies of metabolites. For instance, MS experiments utilizing 3-Acetylthio-2-methylpropanoic Acid-d5 have provided critical data on the fragmentation patterns of related compounds, aiding in the identification and quantification of metabolites in complex biological matrices. Similarly, NMR spectroscopy benefits from the enhanced sensitivity offered by deuterated compounds, enabling researchers to monitor metabolic pathways with unprecedented detail.
Recent studies have highlighted the importance of 3-Acetylthio-2-methylpropanoic Acid-d5 in drug metabolism research. A notable example is its use in investigating the cytochrome P450-mediated biotransformation of sulfur-containing drugs. These drugs often exhibit complex metabolic profiles, necessitating detailed studies to understand their efficacy and potential side effects. The deuterated derivative provides a reliable internal standard, allowing researchers to accurately quantify metabolites and assess enzyme activity. Such insights are crucial for optimizing drug design and improving patient outcomes.
The pharmaceutical industry has also embraced 3-Acetylthio-2-methylpropanoic Acid-d5 for its role in developing radiolabeled probes. Radiolabeled compounds are widely used in diagnostic imaging and therapeutic applications, where precise tracking of molecular interactions is essential. The incorporation of deuterium atoms enhances the stability of these probes while maintaining their biological activity. This has led to advancements in positron emission tomography (PET) imaging techniques, where labeled derivatives are used to visualize metabolic processes in real-time.
Beyond its applications in drug development, 3-Acetylthio-2-methylpropanoic Acid-d5 has found utility in environmental chemistry and toxicology research. Studies have demonstrated its effectiveness in monitoring sulfur-containing pollutants in aquatic ecosystems. By tracking labeled metabolites, researchers can assess the impact of these pollutants on aquatic organisms and ecosystems. This information is vital for developing environmental policies aimed at protecting biodiversity and human health.
The synthesis of 3-Acetylthio-2-methylpropanoic Acid-d5 presents unique challenges due to the need for high isotopic purity and functional group specificity. However, advancements in synthetic methodologies have made it increasingly feasible to produce this compound on a commercial scale. Modern techniques such as catalytic hydrogenation and isotopic exchange reactions have improved yield and purity, making it more accessible to researchers worldwide. These advancements underscore the growing importance of deuterated compounds in scientific research.
In conclusion,3-Acetylthio-2-methylpropanoic Acid-d5 (CAS No: 1189969-31-0) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its applications in metabolic studies, drug metabolism research, analytical chemistry, and environmental science highlight its versatility and importance. As our understanding of biological systems continues to evolve, compounds like 3-Acetylthio-2-methylpropanoic Acid-d5 will remain indispensable tools for advancing scientific knowledge and developing innovative solutions to global challenges.
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